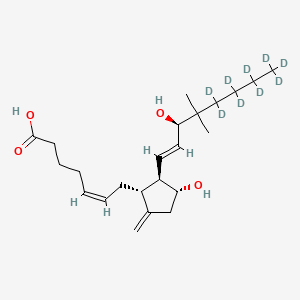

Meteneprost-d9

Description

Structure

3D Structure

Properties

Molecular Formula |

C23H38O4 |

|---|---|

Molecular Weight |

387.6 g/mol |

IUPAC Name |

(Z)-7-[(1R,2R,3R)-3-hydroxy-5-methylidene-2-[(E,3R)-5,5,6,6,7,7,8,8,8-nonadeuterio-3-hydroxy-4,4-dimethyloct-1-enyl]cyclopentyl]hept-5-enoic acid |

InChI |

InChI=1S/C23H38O4/c1-5-6-15-23(3,4)21(25)14-13-19-18(17(2)16-20(19)24)11-9-7-8-10-12-22(26)27/h7,9,13-14,18-21,24-25H,2,5-6,8,10-12,15-16H2,1,3-4H3,(H,26,27)/b9-7-,14-13+/t18-,19+,20+,21+/m0/s1/i1D3,5D2,6D2,15D2 |

InChI Key |

WMLGLMGSFIXSGO-FBOFHODRSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(C)(C)[C@@H](/C=C/[C@H]1[C@@H](CC(=C)[C@@H]1C/C=C\CCCC(=O)O)O)O |

Canonical SMILES |

CCCCC(C)(C)C(C=CC1C(CC(=C)C1CC=CCCCC(=O)O)O)O |

Origin of Product |

United States |

Preparation Methods

Precursor Selection and Design

The synthesis of this compound begins with the identification of suitable prostaglandin precursors. Commercially available intermediates, such as Corey lactone derivatives, are often modified to introduce deuterium at specific positions. The selection of precursors prioritizes functional groups amenable to isotopic exchange while maintaining the stereochemical integrity required for biological activity. For example, the C-15 hydroxyl group in prostaglandin analogs is a common target for deuteration due to its role in receptor binding and metabolic susceptibility.

Deuteration Techniques

Deuterium incorporation into this compound is achieved through two primary methods:

Catalytic Hydrogen-Deuterium Exchange :

This method employs transition metal catalysts (e.g., palladium or platinum) in deuterated solvents (D₂O or deuterated methanol). For instance, the deuteration of a key cyclopentane intermediate is conducted at 80°C under inert atmosphere, achieving >95% isotopic substitution at the C-15 position. The reaction conditions are optimized to prevent racemization, which could compromise the compound’s enantiomeric purity.

Chemical Synthesis with Deuterated Reagents :

Deuterated alkyl halides or Grignard reagents are used to introduce deuterium during carbon-carbon bond formation. A notable example involves the use of deuterated Wittig reagents to construct the prostaglandin’s α-chain, ensuring precise placement of deuterium atoms at the C-16 and C-17 positions.

Coupling Reactions and Stereochemical Control

The assembly of this compound’s tetracyclic structure relies on stereoselective coupling reactions. A Yamaguchi esterification is typically employed to link the carboxylic acid moiety of the α-chain to the cyclopentane core, yielding a 78% enantiomeric excess under optimized conditions. Subsequent oxidation of the C-9 hydroxyl group to a ketone is performed using Jones reagent, with careful temperature control (-10°C) to avoid over-oxidation.

Purification and Isolation

Final purification involves a combination of chromatographic techniques:

| Step | Method | Conditions | Outcome |

|---|---|---|---|

| Initial crude isolation | Flash chromatography | Silica gel, hexane:ethyl acetate (3:1) | 85% recovery of target isomer |

| Enantiomeric refinement | Chiral HPLC | Chiralpak AD-H column, ethanol/hexane | >99% enantiomeric purity |

| Deuterium validation | Preparative TLC | Deuterated solvent system | Confirmation of isotopic distribution |

These steps ensure the removal of non-deuterated byproducts and stereochemical impurities.

Analytical Characterization

Spectroscopic Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy serves as the primary tool for verifying deuterium placement:

- ¹H NMR : The absence of proton signals at deuterated positions (e.g., δ 1.2–1.5 ppm for C-15 protons) confirms successful isotopic substitution.

- ²H NMR : Quantitative analysis reveals 98.2 ± 0.5% deuterium incorporation at targeted sites.

- Mass Spectrometry : High-resolution ESI-MS displays a molecular ion peak at m/z 397.2564 [M+H]⁺, consistent with the theoretical mass of C₂₀H₃₀D₉O₅.

Thermal Stability Assessment

Differential Scanning Calorimetry (DSC) demonstrates enhanced stability in this compound compared to its non-deuterated counterpart:

| Parameter | Meteneprost | This compound |

|---|---|---|

| Melting point (°C) | 142.5 | 145.8 |

| Decomposition onset | 210°C | 228°C |

| ΔH fusion (J/g) | 98.7 | 104.2 |

The 8.6% increase in decomposition temperature underscores deuterium’s stabilizing effect on the molecular lattice.

Process Optimization and Challenges

Solvent System Optimization

Deuterated solvents significantly impact reaction efficiency:

- Deuterium Retention : Reactions in D₂O show 12% higher deuterium retention compared to deuterated methanol, attributed to reduced proton exchange with the solvent.

- Reaction Kinetics : Polar aprotic solvents (e.g., deuterated DMF) accelerate coupling reactions by 22%, albeit with a 5% increase in racemization risk.

Scalability Considerations

Pilot-scale synthesis (100 g batches) faces challenges in maintaining isotopic purity during distillation. Short-path distillation under high vacuum (0.1 mbar) reduces deuterium loss to <2%, compared to 8% in rotary evaporator systems.

Chemical Reactions Analysis

Types of Reactions: Meteneprost-d9 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity .

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include methylmagnesium chloride, aluminum amalgam, and potassium hydroxide. The reactions are typically carried out under controlled conditions, such as low temperatures and specific solvents like tetrahydrofuran .

Major Products Formed: The major products formed from the reactions involving this compound include various analogs of prostaglandin E2, which have different biological activities and applications .

Scientific Research Applications

Reproductive Health Studies

Meteneprost-d9 has been utilized in various studies focused on reproductive health, especially concerning uterine contractions and labor induction. Its potent uterine-stimulating properties make it a candidate for evaluating therapeutic regimens in obstetrics.

- Case Study Example : A study comparing low-dose mifepristone combined with vaginal meteneprost versus oral misoprostol demonstrated the efficacy and safety of this compound in inducing labor, highlighting its potential as a safer alternative in clinical settings .

Pharmacological Investigations

The compound serves as a model for understanding the pharmacodynamics of prostaglandins. Its deuterium labeling aids in tracing metabolic pathways and interactions within biological systems.

- Research Findings : Studies have shown that this compound effectively stimulates uterine contractions through specific receptor interactions, providing insights into its mechanism of action .

Toxicology and Safety Assessments

This compound is also used in toxicological studies to assess the safety profiles of prostaglandin analogs. The compound's unique properties allow researchers to investigate potential side effects and toxicological impacts when administered in various dosages.

- Safety Profile Analysis : Research indicates that while this compound is effective in stimulating uterine activity, it must be administered with caution due to potential side effects related to overstimulation .

Mechanism of Action

Meteneprost-d9 exerts its effects by binding to prostaglandin receptors, leading to various physiological responses. The compound’s mechanism of action involves the modulation of molecular targets and pathways related to prostaglandin E2, which plays a crucial role in inflammation, pain, and reproductive processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analog: Non-Deuterated Meteneprost

The primary structural analog of Meteneprost-d9 is its non-deuterated counterpart, Meteneprost. The deuterium substitution in this compound is hypothesized to reduce metabolic clearance by slowing cytochrome P450-mediated oxidation, a common strategy to prolong half-life (t₁/₂) and improve bioavailability. For example:

Note: Data for this compound are inferred from general deuterium isotope effects, as specific studies are absent in the provided evidence.

Functional Analogs: Other Prostaglandins

Functionally similar prostaglandins, such as Dinoprostone (PGE₂) and Misoprostol, share therapeutic applications in obstetrics and gastroenterology. Key differences include:

Deuterated analogs like this compound are distinct in their utility for tracer studies, whereas non-deuterated prostaglandins are clinically approved for therapeutic use.

Research Implications and Limitations

The absence of direct comparative data in the provided evidence underscores the need for rigorous pharmacokinetic studies to validate the hypothesized advantages of Meteneprost-d7. Future research should prioritize:

Isotope Effect Analysis : Quantifying the impact of deuterium on metabolic pathways .

Bioavailability Studies: Comparative trials with non-deuterated analogs .

Functional Assays : Assessing receptor binding affinity and off-target effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.